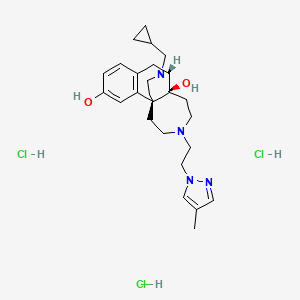

NP-5497-KA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H39Cl3N4O2 |

|---|---|

Molecular Weight |

546.0 g/mol |

IUPAC Name |

(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride |

InChI |

InChI=1S/C26H36N4O2.3ClH/c1-19-16-27-30(17-19)13-12-28-9-6-25-7-11-29(18-20-2-3-20)24(26(25,32)8-10-28)14-21-4-5-22(31)15-23(21)25;;;/h4-5,15-17,20,24,31-32H,2-3,6-14,18H2,1H3;3*1H/t24-,25+,26-;;;/m1.../s1 |

InChI Key |

WSTGETGBQZPLRS-CJOCRJRBSA-N |

Isomeric SMILES |

CC1=CN(N=C1)CCN2CC[C@@]34CCN([C@@H]([C@@]3(CC2)O)CC5=C4C=C(C=C5)O)CC6CC6.Cl.Cl.Cl |

Canonical SMILES |

CC1=CN(N=C1)CCN2CCC34CCN(C(C3(CC2)O)CC5=C4C=C(C=C5)O)CC6CC6.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

NP-5497-KA: A Deep Dive into the Mechanism of a Novel κ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for NP-5497-KA, a novel and highly selective κ-opioid receptor (KOP) agonist. The information presented herein is synthesized from preclinical research and is intended to inform further investigation and development of this compound for potential therapeutic applications, particularly in the context of opioid use disorder.

Core Mechanism of Action: Selective KOP Agonism

This compound is an azepane-derived ligand that functions as a potent and selective full agonist at the κ-opioid receptor.[1][2][3] Its primary mechanism of action involves the activation of KOP, a G protein-coupled receptor, which subsequently inhibits the production of 3',5'-cyclic adenosine monophosphate (cAMP).[1][2] This targeted engagement of the KOP signaling pathway underlies its observed pharmacological effects.

Signaling Pathway

The binding of this compound to the κ-opioid receptor initiates a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gi/o). The activated G protein, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP modulates downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.

Quantitative Pharmacological Profile

In vitro studies have demonstrated the high potency and selectivity of this compound for the κ-opioid receptor compared to other opioid receptors.

| Parameter | This compound | Nalfurafine | Reference Compound |

| KOP Agonist Activity (cAMP Assay) | |||

| EC50 (nM) | 0.014 | - | U-69,593 ( potency was 1600-fold lower) |

| Emax (%) | 97 (Full Agonist) | - | - |

| Receptor Selectivity (vs. KOP) | |||

| μ-Opioid Receptor (MOP) | ~1000-fold | 65-fold | - |

| δ-Opioid Receptor (DOP) | ~100-fold | - | - |

| Activity at Other Opioid Receptors | |||

| MOP | Partial Agonist (Emax: 33%) | Partial Agonist (Emax: 64%) | DAMGO (Full Agonist) |

| DOP | Full Agonist (Emax: 87%) | Partial Agonist (Emax: 45%) | SNC80 (Full Agonist) |

Preclinical Efficacy in Opioid Reward-Related Behavior

This compound has shown significant efficacy in attenuating the rewarding effects of morphine in preclinical models, suggesting its potential as a therapeutic for opioid use disorder.

Conditioned Place Preference (CPP)

Oral administration of this compound dose-dependently suppressed morphine-induced conditioned place preference in mice.[1][2] The effect of a 10 mg/kg oral dose of this compound was comparable to that of a 10 µg/kg intraperitoneal injection of nalfurafine.[1][2]

Motor Function Assessment

Notably, unlike nalfurafine, which impaired motor coordination at a dose of 10 µg/kg, this compound did not show any significant effects on rotarod performance at a dose of 10 mg/kg.[1][2][3] This suggests a potentially favorable side-effect profile with respect to motor function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

cAMP Assay

This assay was performed to determine the in vitro agonist activity of this compound at the κ-opioid receptor.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human κ-opioid receptor were cultured in appropriate media.

-

Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.

-

Drug Incubation: The culture medium was replaced with a solution containing various concentrations of this compound or a reference agonist.

-

Stimulation: Following a pre-incubation period, forskolin was added to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: The reaction was stopped, and the cells were lysed. The intracellular cAMP concentration was then quantified using a commercially available competitive immunoassay kit.

-

Data Analysis: Dose-response curves were generated, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) values were calculated to determine the potency and efficacy of the compound.

Conditioned Place Preference (CPP) Test

The CPP test was used to assess the rewarding or aversive properties of this compound and its effect on morphine-induced reward.

Protocol:

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Pre-Conditioning: On day 1, mice were allowed to freely explore both chambers for a set period to establish baseline preference.

-

Conditioning: Over several days, mice received an injection of morphine and were confined to one chamber, and on alternate days, they received a vehicle injection and were confined to the other chamber.

-

Treatment: Prior to each morphine conditioning session, a separate group of mice was orally administered this compound or a vehicle.

-

Post-Conditioning Test: Following the conditioning phase, mice were again allowed to freely explore both chambers, and the time spent in each chamber was recorded.

-

Data Analysis: A significant increase in time spent in the morphine-paired chamber after conditioning is indicative of a conditioned place preference. The effect of this compound was determined by its ability to block this preference.

Rotarod Test

This test was employed to evaluate the effect of this compound on motor coordination and balance.

Protocol:

-

Apparatus: A rotating rod apparatus (rotarod).

-

Training: Mice were trained to walk on the rotarod at a constant speed for a set duration.

-

Baseline Measurement: The latency to fall from the rotarod was recorded for each mouse before drug administration.

-

Drug Administration: Mice were administered either this compound orally or nalfurafine intraperitoneally.

-

Testing: At various time points after drug administration, mice were placed back on the rotarod, which was set to accelerate, and the latency to fall was recorded.

-

Data Analysis: The post-drug latencies were compared to the baseline latencies to determine if the drug impaired motor coordination.

Conclusion

This compound is a novel, potent, and highly selective κ-opioid receptor full agonist.[1][2][3] Its mechanism of action, centered on the inhibition of the cAMP pathway through KOP activation, has been demonstrated to effectively counteract morphine-induced rewarding behaviors in preclinical models without inducing motor impairment.[1][2][3] These findings underscore the potential of this compound as a promising therapeutic candidate for the treatment of opioid use disorder. Further research is warranted to explore its full pharmacological profile, including potential for biased agonism, and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

References

- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NP-5497-KA: A Novel Selective κ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-5497-KA is a novel, orally active, and highly selective κ-opioid receptor (KOP) agonist that has demonstrated significant potential in preclinical models for the treatment of opioid use disorder.[1][2] Developed by Nippon Chemiphar Co., Ltd., this azepane-derived ligand shows a remarkable selectivity for the KOP over the μ-opioid receptor (MOP), suggesting a favorable side-effect profile compared to less selective KOP agonists.[3][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and an analysis of its mechanism of action.

Introduction: The Role of the κ-Opioid Receptor in Addiction

The opioid system, comprising receptors such as MOP, KOP, and δ-opioid receptor (DOP), is a critical regulator of pain, mood, and reward.[1] While MOP agonists are potent analgesics, their activation is also associated with euphoria, respiratory depression, and a high potential for addiction.[1] In contrast, the KOP system is often considered to have effects that oppose the MOP system, including the mediation of dysphoria and the attenuation of reward-related behaviors.[1][2] This has made the KOP a promising therapeutic target for the treatment of substance use disorders.[1][3][2]

This compound has emerged as a promising candidate in this area due to its high selectivity for the KOP, potentially offering a therapeutic intervention for opioid addiction with a reduced risk of the adverse effects associated with MOP activation or less selective KOP agonism.[1][3][2]

Discovery and Synthesis

This compound is an azepane-derived ligand synthesized by Nippon Chemiphar Co., Ltd. While the specific synthetic route for this compound is not publicly disclosed in the primary research literature, a recent patent application from Nippon Chemiphar describes the synthesis of novel morphinan derivatives as KOP agonists. It is plausible that a similar synthetic strategy was employed for this compound.

Representative Synthesis of Azepane-Derived KOP Agonists:

The synthesis of azepane-containing molecules often involves multi-step sequences. A general, representative workflow for the synthesis of a substituted azepane scaffold is depicted below. This is a hypothetical pathway based on common organic synthesis methodologies for similar structures and is not the confirmed synthesis of this compound.

References

NP-5497-KA: A Technical Overview of its Interaction with Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding and functional characteristics of NP-5497-KA, a novel and selective kappa-opioid receptor (KOP) agonist. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has been identified as a potent and selective full agonist at the kappa-opioid receptor. While direct binding affinity values (Ki or IC50) for this compound at the mu (μ), delta (δ), and kappa (κ) opioid receptors are not publicly available in the reviewed literature, functional assay data provides significant insight into its potency and selectivity.

The primary measure of its activity comes from a 3′,5′-cyclic adenosine monophosphate (cAMP) inhibition assay, which demonstrates its high potency and efficacy at the KOP.[1] A key study reports that this compound exhibits a 1000-fold higher selectivity for the KOP over the μ-opioid receptor (MOP).[1]

The available functional data is presented in the table below.

| Receptor | Assay Type | Parameter | Value | Efficacy (Emax) |

| Kappa (κ) | cAMP Inhibition | EC50 | 0.014 nM | 97% |

| Mu (μ) | cAMP Inhibition | - | >1000-fold less potent than at κ | Not specified |

| Delta (δ) | cAMP Inhibition | - | Not specified | Not specified |

Note: The selectivity for the kappa-opioid receptor over the mu-opioid receptor is based on functional assay data. Specific binding affinity constants (Ki) were not found in the available literature.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, this section outlines standardized and widely accepted methodologies for the key experiments cited: radioligand competition binding assays for determining binding affinity and cAMP functional assays for assessing agonist activity.

Radioligand Competition Binding Assay (General Protocol)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the μ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes expressing the human μ, δ, or κ opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligands:

-

For μ-opioid receptor: [³H]-DAMGO

-

For δ-opioid receptor: [³H]-Naltrindole

-

For κ-opioid receptor: [³H]-U69,593

-

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a series of tubes, incubate the receptor-containing membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

Control Groups:

-

Total Binding: Incubate membranes with only the radioligand.

-

Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a non-radiolabeled antagonist.

-

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

cAMP Inhibition Functional Assay (General Protocol)

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a second messenger whose synthesis is negatively regulated by Gi/o-coupled receptors like the opioid receptors.

Objective: To determine the EC50 and Emax of this compound for the inhibition of cAMP production mediated by the κ, μ, and δ opioid receptors.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound.

-

Luminescence Plate Reader.

Procedure:

-

Cell Plating: Plate the cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cell plates.

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Signal Detection: After a further incubation period, measure the luminescence, which is inversely proportional to the cAMP concentration.

-

Data Analysis:

-

Normalize the data to the response of forskolin alone (0% inhibition) and a maximally effective concentration of a known full agonist (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal effect) and the Emax (the maximal effect).

-

Workflow Diagram:

Signaling Pathways

Upon binding of this compound, the kappa-opioid receptor initiates intracellular signaling cascades primarily through two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

This is the canonical signaling pathway for opioid receptors. Activation of the KOP by an agonist like this compound leads to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The dissociation of the G-protein βγ subunits can also modulate various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[2][3]

β-Arrestin-Dependent Signaling

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOP. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

NP-5497-KA: A Technical Guide to its Functional Activity at the Kappa Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the functional activity of NP-5497-KA, a novel and selective agonist for the kappa opioid receptor (KOP). This document summarizes the currently available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development efforts.

Core Functional Activity: Potent and Selective KOP Agonism

This compound has been identified as a potent and highly selective full agonist at the kappa opioid receptor.[1][2] Its functional activity has been primarily characterized through in vitro 3′,5′-cyclic adenosine monophosphate (cAMP) inhibition assays.

Quantitative Data Summary

The following tables summarize the in vitro functional potency and efficacy of this compound in comparison to other known KOP agonists, nalfurafine and U-69,593.[1][2] Data for GTPγS binding and β-arrestin recruitment assays for this compound are not publicly available at this time.

Table 1: Functional Potency (EC50) of this compound and Reference Compounds at Opioid Receptors

| Compound | KOP (nM) | MOP (nM) | DOP (nM) |

| This compound | 0.014 | >1000 | >100 |

| Nalfurafine | 1.26 | 81.9 | >1000 |

| U-69,593 | 22.4 | >1000 | >1000 |

Table 2: Functional Efficacy (Emax) of this compound and Reference Compounds at Opioid Receptors

| Compound | KOP (%) | MOP (%) | DOP (%) |

| This compound | 97 | 33 (partial agonist) | 100 (full agonist) |

| Nalfurafine | 100 | 64 (partial agonist) | Not Reported |

| U-69,593 | 100 | Not Reported | Not Reported |

Table 3: Selectivity of this compound

| Selectivity Ratio | Value |

| KOP vs. MOP | ~1000-fold |

| KOP vs. DOP | ~100-fold |

Signaling Pathways

Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound primarily initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels. The receptor can also potentially engage the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.

Experimental Protocols

This section provides detailed methodologies for key in vitro functional assays relevant to the characterization of this compound at the KOP.

cAMP Inhibition Assay

This protocol is based on the methodology used to characterize this compound.[1][2]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting forskolin-stimulated cAMP production in cells expressing the kappa opioid receptor.

Materials:

-

CHO-K1 cells stably expressing the human kappa opioid receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and reference agonists (e.g., nalfurafine, U-69,593).

-

Forskolin.

-

cAMP detection kit (e.g., HTRF or LANCE).

-

384-well white, solid-bottom assay plates.

-

Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

-

Cell Preparation: Culture CHO-K1 cells expressing the KOP to ~80-90% confluency. On the day of the assay, detach the cells and resuspend in assay buffer to the desired concentration.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

Assay Plate Setup:

-

Add 5 µL of cell suspension to each well of the 384-well plate.

-

Add 2.5 µL of the compound dilutions to the respective wells.

-

Add 2.5 µL of forskolin solution to all wells except the basal control. The final concentration of forskolin should be predetermined to elicit a submaximal cAMP response.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Read the plate on a compatible plate reader.

-

Data Analysis: Convert the raw data to cAMP concentrations. Normalize the data to the forskolin-only control (100%) and basal control (0%). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.

[³⁵S]GTPγS Binding Assay (General Protocol)

Objective: To measure the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the KOP, as a measure of G-protein activation.

Materials:

-

Cell membranes prepared from cells or tissues expressing the KOP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

[³⁵S]GTPγS.

-

GDP.

-

This compound and reference agonists.

-

Unlabeled GTPγS (for non-specific binding determination).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine:

-

Membrane suspension (10-20 µg protein/well).

-

GDP (final concentration ~10 µM).

-

Serial dilutions of this compound or reference agonists.

-

Assay buffer.

-

-

Reaction Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to determine EC50 and Emax values.

β-Arrestin Recruitment Assay (General Protocol)

Objective: To quantify the recruitment of β-arrestin to the KOP upon agonist stimulation by this compound.

Materials:

-

Cells co-expressing KOP and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Assay medium (e.g., serum-free medium).

-

This compound and reference agonists.

-

Nuclear stain (e.g., Hoechst).

-

High-content imaging system or plate reader for BRET/FRET or enzyme complementation assays.

-

Assay plates (e.g., 96- or 384-well, black-walled, clear-bottom for imaging).

Procedure:

-

Cell Plating: Plate the cells in the assay plates and allow them to adhere overnight.

-

Compound Addition: Replace the culture medium with assay medium containing serial dilutions of this compound or reference agonists.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes).

-

Staining (for imaging assays): Add a nuclear stain to label the cell nuclei.

-

Signal Detection:

-

Imaging: Acquire images using a high-content imaging system.

-

BRET/FRET/Enzyme Complementation: Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Imaging: Quantify the translocation of the β-arrestin-GFP from the cytoplasm to the membrane-bound receptor.

-

Other assays: Analyze the change in the BRET/FRET ratio or luminescent/fluorescent signal.

-

Plot the response against the logarithm of the agonist concentration and fit the data to determine EC50 and Emax values.

-

References

Technical Guide: NP-5497-KA cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyclic adenosine monophosphate (cAMP) assay results for NP-5497-KA, a novel, selective κ-opioid receptor (KOP) agonist. This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development.

Introduction

This compound is a potent and selective agonist for the κ-opioid receptor (KOP), a G-protein coupled receptor (GPCR) involved in various physiological processes, including analgesia, mood regulation, and addiction.[1][2] The activation of KOP by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay is crucial for characterizing the potency and efficacy of novel KOP agonists like this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound in a cAMP assay, comparing its activity at the κ-opioid receptor (KOP) with its activity at the µ-opioid receptor (MOP) and δ-opioid receptor (DOP). The data is derived from studies by Ide et al. (2023).[1][2]

Table 1: Agonist Activity of this compound at Opioid Receptors

| Receptor | EC50 (nM) | Emax (% of control agonist) |

| KOP | 0.014 | 97% |

| MOP | 14 | 33% (partial agonist) |

| DOP | 1.4 | 87% |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Table 2: Comparative Potency and Selectivity of KOP Agonists

| Compound | KOP EC50 (nM) | MOP EC50 (nM) | KOP/MOP Selectivity Ratio |

| This compound | 0.014 | 14 | ~1000-fold |

| Nalfurafine | 1.3 | 84 | ~65-fold |

| U-69,593 | 2.2 | >10,000 | >4500-fold |

Experimental Protocols

This section outlines a representative methodology for a competitive cAMP assay used to evaluate the activity of this compound on cells expressing the κ-opioid receptor. This protocol is based on established methods for assessing Gi-coupled GPCR activity.

Cell Culture and Preparation

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human κ-opioid receptor (e.g., CHO-OP2 cell line).

-

Culture Medium: Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 5 µg/mL blasticidin).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: For the assay, cells are harvested using a non-enzymatic cell dissociation solution (e.g., PBS with 0.5 mM EDTA), washed with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS), and then resuspended in a stimulation buffer.

cAMP Assay Procedure (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted for a 384-well plate format.

-

Cell Plating: Dispense the cell suspension into a 384-well white opaque microplate at an optimized density (e.g., 3,000-6,000 cells/well).

-

Compound Addition: Add varying concentrations of this compound or reference compounds to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.

-

Forskolin Stimulation: To measure the inhibition of cAMP production (characteristic of Gi-coupled receptors), stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The optimal forskolin concentration should be predetermined to be around its EC80.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for compound interaction and cAMP production.

-

Cell Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents (typically a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody).

-

Second Incubation: Incubate the plate for a further 60 minutes at room temperature to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

-

Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The HTRF ratio is used to calculate the intracellular cAMP concentration based on a standard curve. Dose-response curves are then generated using non-linear regression to determine the EC50 and Emax values.

Signaling Pathways and Workflows

K-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the κ-opioid receptor, leading to the inhibition of cAMP production.

Caption: KOP signaling pathway leading to cAMP inhibition.

Experimental Workflow for cAMP Assay

This diagram outlines the key steps in the cAMP assay workflow.

Caption: Experimental workflow for the HTRF cAMP assay.

Conclusion

The cAMP assay results demonstrate that this compound is a highly potent and selective full agonist of the κ-opioid receptor, with significantly greater selectivity for KOP over MOP compared to the reference compound nalfurafine.[1][2] Its ability to robustly inhibit adenylyl cyclase activity, as measured by the reduction in cAMP levels, confirms its mechanism of action and supports its further investigation as a potential therapeutic agent. The provided methodologies and diagrams serve as a comprehensive resource for researchers working on the characterization of KOP agonists.

References

The Structure-Activity Relationship of NP-5497-KA: A Novel and Highly Selective κ-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NP-5497-KA is a novel, orally active azepane-derived ligand that acts as a highly selective and potent full agonist of the κ-opioid receptor (KOR).[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from available data and the broader context of KOR agonist design. The document details the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and in vivo effects. Furthermore, it outlines the experimental protocols for key assays used in its characterization and presents a visualization of the KOR signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of selective KOR agonists.

Introduction

The κ-opioid receptor (KOR) has emerged as a promising therapeutic target for a range of human disorders, including pain, depression, anxiety, and substance use disorders.[1][2][3] Unlike μ-opioid receptor (MOR) agonists, which are associated with significant side effects such as respiratory depression, addiction, and tolerance, KOR agonists offer a different pharmacological profile.[1] However, the clinical development of KOR agonists has been hampered by side effects like dysphoria, sedation, and psychotomimetic effects.[1] Consequently, there is a significant need for the development of novel KOR agonists with improved selectivity and a more favorable side-effect profile.

This compound is a recently identified KOR agonist that has demonstrated remarkable selectivity and potency, making it a promising candidate for further investigation.[1][2] This guide aims to consolidate the current knowledge on this compound, with a focus on its structure-activity relationship, to facilitate future research and development efforts.

Pharmacological Profile of this compound

This compound is a potent and selective KOR agonist. In vitro studies have shown that it has a high affinity for the KOR and acts as a full agonist in functional assays.[1][2]

Receptor Binding and Functional Activity

The quantitative pharmacological data for this compound are summarized in the table below, with comparative data for the known KOR agonist nalfurafine.

| Parameter | This compound | Nalfurafine | Reference Compound (Agonist) | Receptor |

| Potency (EC50, nM) | 0.014[2] | - | - | KOR |

| Efficacy (Emax, %) | 97[2] | - | - | KOR |

| Selectivity (KOR/MOR) | ~1000-fold[1][2] | 65-fold[1][2] | - | - |

| Selectivity (KOR/DOR) | ~100-fold[1] | - | - | - |

| MOP Activity | Partial Agonist (33% of DAMGO)[1] | Partial Agonist (64% of DAMGO)[1] | DAMGO | MOP |

| DOP Activity | Full Agonist (87% of SNC80)[1] | Partial Agonist (45% of SNC80)[1] | SNC80 | DOP |

EC50: Half-maximal effective concentration; Emax: Maximum effect; KOR: κ-opioid receptor; MOR: μ-opioid receptor; DOR: δ-opioid receptor; DAMGO: [D-Ala2, N-MePhe4, Gly-ol]-enkephalin; SNC80: (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide.

In Vivo Pharmacology

In preclinical animal models, this compound has demonstrated promising therapeutic effects. Oral administration of this compound dose-dependently suppressed morphine-induced conditioned place preference in mice, suggesting its potential in treating opioid use disorder.[1][2] Notably, at effective doses, this compound did not impair motor coordination in the rotarod test, a common side effect of other KOR agonists like nalfurafine.[1][2][3]

Structure-Activity Relationship (SAR) of this compound

While a detailed SAR study involving systematic structural modifications of this compound has not yet been published, some inferences can be drawn from its known high potency and selectivity, as well as from the broader SAR of other KOR agonists.

The chemical structure of this compound, being an azepane-derived ligand, suggests that the seven-membered ring system plays a crucial role in its interaction with the KOR. The specific substituents on the azepane ring are likely responsible for its high affinity and selectivity. The arylacetamide moiety present in many KOR agonists is a key pharmacophore, and the specific nature and substitution pattern of the aromatic ring in this compound are critical for its potent agonistic activity.

Further research is needed to elucidate the precise structural determinants of this compound's remarkable pharmacological profile. This would involve the synthesis and evaluation of a series of analogs with systematic modifications to the azepane ring, the linker, and the aromatic moiety.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

cAMP Assay for KOR Functional Activity

This protocol is based on the principle that KOR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human κ-opioid receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin.

-

This compound and reference compounds.

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

-

Cell Culture: Culture the cells to 80-90% confluency.

-

Cell Plating: Seed the cells into 96- or 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.

-

Assay: a. Remove the culture medium from the wells and wash with assay buffer. b. Add assay buffer containing a fixed concentration of forskolin to all wells to stimulate cAMP production. c. Immediately add the different concentrations of this compound or reference compounds to the respective wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conditioned Place Preference (CPP) Test

The CPP test is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.

Apparatus:

-

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

-

Habituation (Day 1): Allow the mice to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one of the chambers.

-

Conditioning (Days 2-7): a. On alternate days, administer the vehicle and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes). b. On the other alternate days, administer morphine (the unconditioned stimulus) and confine the mouse to the other outer chamber for the same duration. c. In the test group, administer this compound orally prior to the morphine injection.

-

Test Day (Day 8): Place the mouse in the central chamber with free access to all three chambers and record the time spent in each chamber over a set period (e.g., 15 minutes).

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect. A suppression of this preference by this compound indicates its potential to block the rewarding effects of morphine.

Rotarod Test

The rotarod test is used to assess motor coordination and balance.

Apparatus:

-

An accelerating rotarod apparatus.

Procedure:

-

Training (Optional): Acclimate the mice to the rotarod by placing them on the rotating rod at a low, constant speed for a few minutes.

-

Testing: a. Administer this compound or vehicle orally. b. At a specified time after drug administration, place the mouse on the rotarod, which is set to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes). c. Record the latency to fall from the rod.

-

Data Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates impaired motor coordination.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of the κ-opioid receptor and a typical experimental workflow for evaluating a novel KOR agonist.

Caption: κ-Opioid Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a novel and highly promising κ-opioid receptor agonist with a pharmacological profile that suggests it may have therapeutic potential with fewer side effects than existing KOR agonists.[1][2][3] Its high selectivity for the KOR over other opioid receptors, coupled with its efficacy in preclinical models of opioid use disorder without inducing motor impairment, makes it an exciting candidate for further development.[1][2] While detailed structure-activity relationship studies are still needed to fully understand the molecular basis of its activity, the information presented in this guide provides a solid foundation for future research in this area. The continued investigation of this compound and related compounds could lead to the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scholarly Article or Book Chapter | Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists | ID: vd66w9064 | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. Structure-activity relationship studies of functionally selective kappa opioid receptor agonists that modulate ERK 1/2 phosphorylation while preserving G protein over βarrestin2 signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]

NP-5497-KA: A Novel Selective Kappa-Opioid Receptor Agonist for Opioid Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data and potential therapeutic applications of NP-5497-KA, a novel and highly selective kappa-opioid receptor (KOP) agonist. The information presented is intended for researchers, scientists, and professionals involved in the development of new therapeutics for substance use disorders.

Introduction

Opioid addiction remains a significant global health crisis, necessitating the development of novel therapeutic interventions. The kappa-opioid receptor (KOP) has emerged as a promising molecular target for treating various human disorders, including pain, depression, anxiety, and drug addiction.[1][2][3] this compound is a novel azepane-derived ligand that has been identified as a potent and selective KOP agonist.[1][2][3] Preclinical studies suggest that this compound may offer a promising therapeutic strategy for opioid use disorder with a potentially improved side-effect profile compared to existing KOP agonists.[1][3]

Mechanism of Action

This compound functions as a selective full agonist at the KOP.[1][2][3] In vitro studies have demonstrated its high selectivity for the KOP over the mu-opioid receptor (MOP) and delta-opioid receptor (DOP).[1] This selectivity is a key characteristic that may contribute to its favorable pharmacological profile.[1]

References

- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NP-5497-KA in Opioid Addiction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel selective κ-opioid receptor (KOP) agonist, NP-5497-KA, and its potential role in the treatment of opioid addiction. The information presented is based on preclinical research and is intended to inform drug development professionals and scientists in the field of addiction and pharmacology.

Introduction

Opioid addiction remains a significant public health crisis, necessitating the development of novel therapeutic interventions. The κ-opioid receptor (KOP) system has emerged as a promising target for addiction therapies. Activation of KOPs is known to produce aversive effects and can counteract the rewarding effects of drugs of abuse. This compound is a novel, orally active azepane-derived ligand that acts as a selective KOP full agonist.[1] Preclinical studies suggest that this compound may offer a new therapeutic strategy for opioid use disorder with a potentially favorable side-effect profile compared to other KOP agonists.[1]

Mechanism of Action

This compound is a potent and highly selective full agonist at the κ-opioid receptor.[1] KOPs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling cascade is central to the effects of KOP activation on neuronal function and behavior.

Signaling Pathway Diagram

Caption: this compound activates the KOR, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and reduced cAMP levels.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Activity Profile

| Parameter | This compound | Nalfurafine (comparator) |

| KOP Agonist Potency (EC₅₀) | 0.014 nM | - |

| KOP Agonist Efficacy (Eₘₐₓ) | 97% | - |

| Receptor Selectivity (KOP vs. MOP) | >1000-fold | 65-fold |

Data from cAMP assay.[1]

Table 2: In Vivo Behavioral Effects in Mice

| Experiment | Treatment Group | Result |

| Morphine-Induced Conditioned Place Preference | Vehicle + Morphine | Significant place preference |

| This compound (1 mg/kg, p.o.) + Morphine | Dose-dependent suppression of preference | |

| This compound (3 mg/kg, p.o.) + Morphine | Dose-dependent suppression of preference | |

| This compound (10 mg/kg, p.o.) + Morphine | Significant suppression of preference | |

| Nalfurafine (10 µg/kg, i.p.) + Morphine | Significant suppression of preference | |

| Rotarod Performance | This compound (10 mg/kg, p.o.) | No significant effect on motor coordination |

| Nalfurafine (10 µg/kg, i.p.) | Significant inhibition of rotarod performance |

Morphine administered at 10 mg/kg, i.p.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro 3',5'-Cyclic Adenosine Monophosphate (cAMP) Assay

This assay was performed to determine the agonist activity and selectivity of this compound at opioid receptors.

Objective: To quantify the ability of this compound to inhibit adenylyl cyclase activity via KOP activation, leading to a decrease in intracellular cAMP levels.

General Protocol:

-

Cell Culture: Cells expressing the human κ-opioid receptor are cultured in an appropriate medium and conditions.

-

Cell Plating: Cells are harvested and seeded into 96- or 384-well plates and incubated to allow for adherence.

-

Compound Preparation: this compound and any comparator compounds are serially diluted to a range of concentrations.

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

-

Test compounds (this compound) are added to the wells and incubated.

-

Following incubation, cells are lysed.

-

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The results are used to generate dose-response curves, from which EC₅₀ (potency) and Eₘₐₓ (efficacy) values are calculated. Selectivity is determined by comparing the activity at KOP with the activity at other opioid receptors (μ and δ).

Morphine-Induced Conditioned Place Preference (CPP) in Mice

This experiment assesses the ability of this compound to block the rewarding effects of morphine.

Objective: To determine if this compound can attenuate the rewarding properties of morphine, as measured by the conditioned place preference paradigm.

Animals: Male C57BL/6J mice.[1]

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.

Protocol:

-

Pre-conditioning (Baseline Preference): On day 1, mice are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.

-

Conditioning Phase (4 days):

-

Morphine Pairing: On alternate days, mice receive an injection of morphine (10 mg/kg, i.p.) and are immediately confined to one of the outer chambers (the drug-paired side) for a set duration (e.g., 30-60 minutes).

-

Saline Pairing: On the intervening days, mice receive a saline injection and are confined to the opposite chamber (the vehicle-paired side).

-

This compound Treatment: Thirty minutes prior to each morphine injection, mice are pre-treated with either vehicle or this compound (1, 3, or 10 mg/kg, p.o.).[1]

-

-

Post-conditioning (Test for Preference): On the day after the final conditioning session, the doors between the chambers are opened, and the mice are allowed to freely explore the entire apparatus. The time spent in each chamber is recorded.

-

Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A significant increase in time spent on the drug-paired side indicates a rewarding effect of the drug.

Rotarod Performance Test

This test is used to evaluate the effect of this compound on motor coordination and sedation.

Objective: To assess whether this compound induces motor deficits, a common side effect of some KOP agonists.

Animals: Male C57BL/6J mice.[1]

Apparatus: A rotating rod apparatus (rotarod).

Protocol:

-

Training/Habituation: Prior to the test day, mice are trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration to acclimate them to the apparatus.

-

Test Procedure:

-

Mice are administered either vehicle or this compound (10 mg/kg, p.o.).[1]

-

At a set time post-administration (e.g., 30 minutes), the mice are placed on the rotarod.

-

The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a period of several minutes.

-

The latency to fall from the rod is recorded for each mouse. The trial is typically repeated multiple times with a rest interval.

-

-

Data Analysis: The average latency to fall is compared between the vehicle- and this compound-treated groups. A significant decrease in the latency to fall indicates impaired motor coordination.

Experimental Workflow Diagram

Caption: The research workflow for this compound, from synthesis and in vitro characterization to in vivo behavioral testing.

Conclusion

This compound is a novel, selective KOP agonist with high potency and efficacy. Preclinical data indicate that it can effectively block the rewarding effects of morphine in an animal model of addiction.[1] Importantly, at a dose that is effective in the CPP model, this compound does not appear to cause the motor impairment that is observed with other KOP agonists like nalfurafine.[1] These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of opioid use disorder, with a potentially improved safety and tolerability profile. Further research is warranted to fully elucidate its pharmacological properties and clinical potential.

References

Methodological & Application

Application Notes and Protocols: NP-5497-KA Conditioned Place Preference

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conditioned place preference (CPP) paradigm is a widely utilized preclinical model to investigate the rewarding or aversive properties of novel chemical entities.[1][2][3] This document provides a detailed protocol for conducting a CPP study to evaluate the effects of the hypothetical compound NP-5497-KA. The protocol outlines the necessary steps, from apparatus setup and animal habituation to conditioning and data analysis. Additionally, this note includes a representative signaling pathway potentially involved in reward processing and a comprehensive experimental workflow.

Introduction to Conditioned Place Preference

Conditioned place preference is a form of Pavlovian conditioning where the motivational effects of a stimulus are assessed by measuring the amount of time an animal spends in an environment previously associated with that stimulus.[2] An increase in time spent in the drug-paired environment suggests rewarding properties, while a decrease indicates aversive effects.[4] The CPP paradigm is a valuable tool in drug development for screening the abuse potential and elucidating the rewarding effects of novel compounds.[1]

The majority of drugs that produce a conditioned place preference affect the mesolimbic dopamine system.[1][5] This system, originating in the ventral tegmental area (VTA) and projecting to structures like the nucleus accumbens (NAc), is crucial for reward and motivation.[[“]][7]

Experimental Protocol: Unbiased Conditioned Place Preference for this compound

This protocol describes an unbiased experimental design, where the drug-paired compartment is assigned irrespective of the animal's initial preference.[1][2]

2.1. Materials and Apparatus

-

Subjects: Male Sprague-Dawley rats (250-300g).

-

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.[1][3] Automated video tracking software is used for data collection.[3]

-

Compound: this compound (dissolved in a suitable vehicle, e.g., 0.9% saline).

-

Vehicle: The solvent used to dissolve this compound (e.g., 0.9% saline).

2.2. Experimental Phases

The CPP protocol consists of three main phases: habituation, conditioning, and testing.[2][8][9]

Phase 1: Habituation and Pre-Test (Day 1)

-

Place each rat in the central chamber of the CPP apparatus with free access to all chambers for 15 minutes.

-

Record the time spent in each of the two outer chambers to establish baseline preference.

-

Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.

Phase 2: Conditioning (Days 2-9)

This phase consists of eight alternating daily sessions.

-

Drug Conditioning Days (Days 2, 4, 6, 8):

-

Administer this compound (e.g., 1, 5, or 10 mg/kg, intraperitoneally).

-

Immediately confine the rat to one of the outer chambers (the drug-paired chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across subjects.

-

-

Vehicle Conditioning Days (Days 3, 5, 7, 9):

-

Administer the vehicle.

-

Confine the rat to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.

-

Phase 3: Post-Conditioning Test (Day 10)

-

In a drug-free state, place each rat in the central chamber with free access to all chambers for 15 minutes.

-

Record the time spent in each of the two outer chambers.

Data Presentation and Analysis

Quantitative data from the CPP experiment should be clearly summarized. A preference score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-test.

Table 1: Hypothetical Conditioned Place Preference Data for this compound

| Treatment Group | Dose (mg/kg) | N | Pre-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |

| Vehicle | 0 | 10 | 445 ± 25 | 450 ± 30 | 5 ± 15 |

| This compound | 1 | 10 | 450 ± 28 | 525 ± 35 | 75 ± 20* |

| This compound | 5 | 10 | 448 ± 30 | 680 ± 40 | 232 ± 38** |

| This compound | 10 | 10 | 452 ± 22 | 500 ± 32 | 48 ± 18 |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are analyzed using a two-way ANOVA or appropriate statistical tests.[10]

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow Diagram

The following diagram illustrates the key stages of the conditioned place preference protocol.

4.2. Hypothetical Signaling Pathway

Many rewarding drugs exert their effects by modulating the mesolimbic dopamine pathway.[1][[“]][7] The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound.

References

- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 3. behaviorcloud.com [behaviorcloud.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. Behavioral Functions of the Mesolimbic Dopaminergic System: an Affective Neuroethological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 9. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NP-5497-KA

Audience: Researchers, scientists, and drug development professionals.

Introduction: NP-5497-KA is a novel, potent, and highly selective κ-opioid receptor (KOP) full agonist.[1][2][3] It demonstrates a 1000-fold higher selectivity for the KOP over the μ-opioid receptor (MOP).[1][2][3] Preclinical studies in mice have highlighted its potential for treating opioid use disorder by reducing the rewarding effects of morphine without causing motor impairment.[1][2][3] These notes provide a summary of its in vivo use in mice, including dosage, experimental protocols, and the relevant signaling pathway.

Data Presentation

In Vivo Dosage and Administration

The following table summarizes the dosage and administration details for this compound in C57BL/6J mice based on studies investigating its effect on morphine-induced reward behaviors.[1][2]

| Parameter | Details | Source |

| Compound | This compound | [1][2] |

| Animal Model | C57BL/6J Mice | [1][2] |

| Application | Inhibition of Morphine-Induced Reward | [1][2] |

| Dosage Range | 1 - 10 mg/kg | [1][2] |

| Administration Route | Oral (p.o.) | [1] |

| Vehicle | Not specified in abstract | N/A |

| Timing | 30 minutes prior to morphine administration | [1] |

Efficacy and Side Effect Profile

This table outlines the observed effects of this compound in behavioral pharmacology assays.

| Assay | Dosage | Effect | Comparison | Source |

| Conditioned Place Preference (CPP) | 1, 3, and 10 mg/kg, p.o. | Dose-dependently suppressed morphine-induced CPP. | The effect of 10 mg/kg this compound was comparable to 10 µg/kg nalfurafine (i.p.). | [1][2][3] |

| Rotarod Performance | 10 mg/kg, p.o. | No significant effect on motor coordination. | Nalfurafine (10 µg/kg, i.p.) significantly impaired rotarod performance. | [1][2][3] |

| Locomotor Activity | 10 mg/kg, p.o. | No effect on sedation or motor incoordination. | N/A | [3] |

Experimental Protocols

Protocol 1: Conditioned Place Preference (CPP) Test

This protocol describes the methodology used to assess the ability of this compound to block the rewarding effects of morphine.

Objective: To determine if this compound can inhibit the establishment of morphine-induced conditioned place preference.

Materials:

-

This compound

-

Morphine hydrochloride

-

Saline solution

-

C57BL/6J mice

-

CPP apparatus (a box with two distinct compartments differing in visual and tactile cues)

-

Oral gavage needles

-

Syringes and injection needles (for i.p. injection)

Procedure: The CPP procedure consists of three phases:

-

Pre-Conditioning Phase (Day 1):

-

Allow mice to freely explore both compartments of the CPP apparatus for a set period (e.g., 15 minutes).

-

Record the time spent in each compartment for each mouse.

-

Mice showing a strong unconditioned preference for one compartment are typically excluded.

-

-

Conditioning Phase (Multiple Days):

-

This phase involves repeated pairings of the drug with one compartment and vehicle with the other.

-

On conditioning days, administer this compound (1, 3, or 10 mg/kg, p.o.) or its vehicle to the mice.[1]

-

After 30 minutes, administer morphine (10 mg/kg, i.p.) and immediately confine the mouse to one of the compartments (the drug-paired side) for a set duration (e.g., 30-60 minutes).[1]

-

On alternate days, administer the vehicle for this compound (p.o.), followed 30 minutes later by a saline injection (i.p.), and confine the mouse to the other compartment (the vehicle-paired side).

-

Repeat this alternating conditioning schedule for several days (e.g., 6-8 days).

-

-

Post-Conditioning (Test) Phase:

-

On the test day, place the mouse in the CPP apparatus with free access to both compartments (similar to the pre-conditioning phase).

-

Record the time spent in each compartment over a set period (e.g., 15 minutes).

-

Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning phase to the time spent during the pre-conditioning phase. A significant increase indicates a preference for the drug-paired environment. The inhibitory effect of this compound is demonstrated if the group pre-treated with it shows no significant increase in time spent on the morphine-paired side compared to the control group.

-

Signaling Pathway

This compound is a κ-opioid receptor (KOP) agonist. KOPs are G-protein coupled receptors (GPCRs). Upon activation by an agonist like this compound, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] This mechanism is central to the effects of KOP agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of NP-5497-KA in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of NP-5497-KA, a novel and highly selective κ-opioid receptor (KOP) agonist, in rodent models. The document includes a summary of its pharmacological properties, protocols for in vivo evaluation, and relevant safety data.

Introduction to this compound

This compound is a potent and selective full agonist for the κ-opioid receptor (KOP).[1][2][3] In vitro studies have demonstrated its high selectivity, with a binding affinity over 1000-fold greater for the KOP compared to the μ-opioid receptor (MOP).[1][2][3] Its primary mechanism of action involves the activation of KOP, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.[2] Preclinical studies in mice indicate that orally administered this compound can modulate reward-related behaviors, suggesting its potential as a therapeutic agent for substance use disorders with a favorable side-effect profile.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Receptor Activity Profile

| Receptor | Assay Type | Parameter | Value |

|---|---|---|---|

| KOP | cAMP Inhibition | EC50 | 0.014 nM |

| KOP | cAMP Inhibition | Emax | 97% |

| MOP | cAMP Inhibition | Agonism | Partial Agonist |

| DOP | cAMP Inhibition | Agonism | Full Agonist |

| Selectivity | cAMP Inhibition | KOP vs. MOP | ~1000-fold |

Data sourced from in vitro 3',5'-cyclic adenosine monophosphate assays.[1][2]

Table 2: In Vivo Behavioral Efficacy (Conditioned Place Preference)

| Compound | Dose (Route) | Animal Model | Effect |

|---|---|---|---|

| This compound | 1-10 mg/kg (p.o.) | C57BL/6J Mice | Dose-dependent suppression of morphine-induced CPP |

| Nalfurafine | 1-10 µg/kg (i.p.) | C57BL/6J Mice | Suppression of morphine-induced CPP |

p.o. = oral administration; i.p. = intraperitoneal injection; CPP = Conditioned Place Preference. The inhibitory effect of 10 mg/kg this compound (p.o.) was comparable to 10 µg/kg nalfurafine (i.p.).[1][2]

Table 3: Motor Function Assessment (Rotarod Test)

| Compound | Dose (Route) | Animal Model | Effect on Rotarod Performance |

|---|---|---|---|

| This compound | 10 mg/kg (p.o.) | C57BL/6J Mice | No significant effect |

| Nalfurafine | 10 µg/kg (i.p.) | C57BL/6J Mice | Significant inhibition |

This suggests this compound does not cause sedation or motor incoordination at a therapeutically relevant oral dose.[1][2][3]

Table 4: Pharmacokinetic Profile (Oral Administration)

| Parameter | Value |

|---|---|

| Tmax (Time to Peak Concentration) | Data not available |

| Cmax (Peak Plasma Concentration) | Data not available |

| AUC (Area Under the Curve) | Data not available |

| t1/2 (Half-life) | Data not available |

| Bioavailability | Data not available |

Published literature indicates that following a 10 mg/kg oral dose in mice, this compound was rapidly absorbed.[2] Detailed pharmacokinetic parameters have not been reported.

Signaling Pathway and Experimental Workflow

Caption: Proposed signaling pathway for this compound.

Caption: General experimental workflow for rodent studies.

Experimental Protocols

The following are detailed protocols for key experiments involving the oral administration of this compound. These are representative methodologies based on standard practices and the available literature.

Protocol 1: Oral Administration (Gavage) in Mice

-

Objective: To administer a precise dose of this compound orally to mice.

-

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in sterile water, or distilled water)

-

Animal scale

-

20-gauge, 1.5-inch curved disposable feeding needle

-

1 mL syringe

-

Male C57BL/6J mice (8-10 weeks old)

-

-

Procedure:

-

Animal Preparation: Acclimate mice to the facility for at least 7 days before the experiment. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Formulation Preparation: Prepare the dosing solution by suspending this compound in the chosen vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg volume). Ensure the solution is homogenous by vortexing or sonicating.

-

Dosing: a. Weigh the mouse immediately before dosing to calculate the precise volume to be administered. b. Securely restrain the mouse using a proper scruffing technique to immobilize the head and body. c. Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. d. Once the needle is properly positioned in the stomach (a slight resistance will be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to deliver the formulation. e. Withdraw the needle smoothly and return the mouse to its home cage.

-

Post-Administration Monitoring: Observe the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions such as respiratory distress or abnormal behavior.[4]

-

Protocol 2: Conditioned Place Preference (CPP)

-

Objective: To assess the effect of this compound on the rewarding properties of other substances, such as morphine.

-

Apparatus: A standard three-chamber CPP box with two larger conditioning chambers (distinguished by visual and tactile cues) and a smaller neutral central chamber.

-

Procedure: This protocol typically consists of three phases:

-

Phase 1: Pre-Conditioning (Baseline Preference; Day 1): a. Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. b. Record the time spent in each chamber using an automated tracking system. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.

-

Phase 2: Conditioning (Days 2-9): a. This phase consists of alternating daily injections of morphine and saline. b. On morphine conditioning days, administer morphine (e.g., 5 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for 30-45 minutes. c. On saline conditioning days, administer saline and confine the mouse to the opposite chamber for the same duration. d. To test the effect of this compound, administer it orally (e.g., 1, 3, or 10 mg/kg, p.o.) 30 minutes prior to the morphine injection on conditioning days.

-

Phase 3: Post-Conditioning (Test; Day 10): a. Place the mouse in the central chamber in a drug-free state and allow it to explore all three chambers for 15-20 minutes. b. Record the time spent in each chamber. A significant increase in time spent in the morphine-paired chamber compared to baseline indicates successful conditioning (a preference). c. A reduction in this preference in the this compound treated groups indicates the drug has suppressed the rewarding effect of morphine.[1]

-

Protocol 3: Rotarod Test

-

Objective: To evaluate motor coordination, balance, and potential sedative effects of this compound.

-

Apparatus: An accelerating rotarod treadmill for mice.

-

Procedure:

-

Training: a. For 2-3 days prior to the test day, train the mice on the rotarod. b. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes. c. Gradually increase the speed or begin the accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). Repeat for 3-4 trials per day until a stable baseline performance is achieved.

-

Testing: a. On the test day, administer this compound (e.g., 10 mg/kg, p.o.) or vehicle. b. At a specified time post-administration (e.g., 30, 60, and 90 minutes), place the mouse on the accelerating rotarod. c. Record the latency to fall from the rod or the time until the mouse passively rotates with the rod for two consecutive revolutions. d. A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.[1][3]

-

Safety and Toxicity Assessment

Current data indicates that this compound is well-tolerated orally in mice at doses effective in behavioral models. Specifically, a 10 mg/kg oral dose did not impair motor coordination.[1][3] A comprehensive toxicity evaluation should be conducted according to regulatory guidelines.

Caption: A structured approach for a rodent toxicity study.

References

- 1. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the novel selective κ-opioid receptor agonist this compound on morphine-induced reward-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NP-5497-KA in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-5497-KA is a novel, selective kappa opioid receptor (KOP) full agonist.[1][2] It exhibits high selectivity for the KOP over the µ-opioid receptor (MOP), with a reported selectivity ratio of 1000-fold, which is significantly higher than that of nalfurafine (65-fold).[1][2][3] This high selectivity makes this compound a valuable tool for investigating the specific roles of the KOP in various physiological and pathological processes. In preclinical studies, this compound has been shown to suppress morphine-induced reward-related behaviors without inducing the motor impairment side effects observed with other KOP agonists, suggesting its potential as a therapeutic agent for opioid use disorder with a favorable side-effect profile.[1][2]

These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays, enabling researchers to effectively harness its properties for their studies.

Physicochemical and Pharmacological Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Reference |

| Target | Kappa Opioid Receptor (KOP) | [1][2][3] |

| Activity | Full Agonist | [1][2][3] |

| Selectivity | ~1000-fold for KOP over MOP | [1][2][3] |

| In Vitro Assays | cAMP Assay, [³⁵S]GTPγS Binding Assay | [1][3] |

| Reported In Vivo Effects | Suppression of morphine-induced conditioned place preference | [1][2] |

| Side Effect Profile | No significant effect on rotarod performance at effective doses | [1][2] |

| Absorption | Rapidly absorbed with oral administration | [4] |

| Metabolic Stability | Reported to be metabolically stable | [4] |

Preparation of this compound for In Vitro Experiments

Disclaimer: As specific manufacturer's guidelines for the preparation of this compound are not publicly available, the following protocols are based on general laboratory practices for small molecule organic compounds. It is highly recommended to perform small-scale solubility and stability tests before preparing large quantities of stock solutions.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water

-